molecular formula C11H11ClN4OS B2803223 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2310155-65-6

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2803223
CAS No.: 2310155-65-6
M. Wt: 282.75
InChI Key: ZFXZTWDSYTYZRH-UHFFFAOYSA-N
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Description

The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a chlorothiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers might study its interactions with biological targets to understand its mechanism of action.

Medicine

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates can be coupled with the chlorothiophene moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiophene ring.

Mechanism of Action

The mechanism of action of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromothiophen-2-yl)methanone
  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

Uniqueness

The uniqueness of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXZTWDSYTYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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